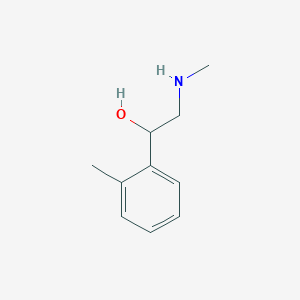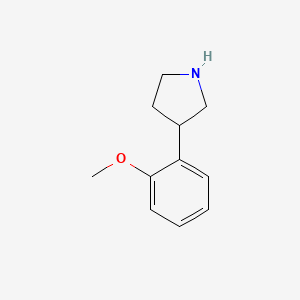
3-(2-Methoxyphenyl)pyrrolidine
Descripción general
Descripción
3-(2-Methoxyphenyl)pyrrolidine: is an organic compound that features a pyrrolidine ring substituted with a 2-methoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The presence of the 2-methoxyphenyl group adds to the compound’s chemical diversity and potential for various applications in medicinal chemistry and other fields.
Mecanismo De Acción
Target of Action
3-(2-Methoxyphenyl)pyrrolidine is a compound that contains both a pyrrolidine ring and a methoxyphenyl group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The methoxyphenyl group is an aromatic compound that has been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the pyrrolidine ring and the methoxyphenyl group can interact with various targets in the body . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The methoxyphenyl group can bind with high affinity to multiple receptors .
Biochemical Pathways
It is known that pyrrolidine derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that the compound is a solid or liquid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°c . This suggests that the compound may have good stability and could potentially be formulated into a drug product.
Result of Action
It is known that pyrrolidine derivatives can have various biological activities, suggesting that this compound could potentially have a wide range of effects on cells and molecules in the body .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°c . This suggests that the compound may be sensitive to light, moisture, and temperature, which could potentially affect its action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the N-arylation of pyrrolidine with 2-methoxyphenyl halides under palladium-catalyzed conditions. This reaction typically uses palladium acetate as the catalyst, triphenylphosphine as the ligand, and a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using or to yield reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as or , using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the production of and for various industrial processes.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the 2-methoxyphenyl group.
2-Methoxyphenylpyrrole: A related compound with a pyrrole ring instead of a pyrrolidine ring.
3-Phenylpyrrolidine: Similar structure but without the methoxy group.
Uniqueness: 3-(2-Methoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group can influence the compound’s lipophilicity , electronic properties , and binding affinity to biological targets, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSRVLRYZPWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective synthesis of 3-(2-Methoxyphenyl)pyrrolidine important?
A1: this compound serves as a key intermediate in the synthesis of an α2-adrenoceptor antagonist []. Enantioselective synthesis is crucial in pharmaceutical development because different enantiomers of a chiral molecule like this compound can exhibit different pharmacological activities, potencies, and even toxicities. Therefore, developing methods to obtain the desired enantiomer with high purity is essential for drug efficacy and safety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


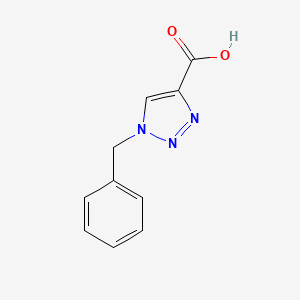
![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
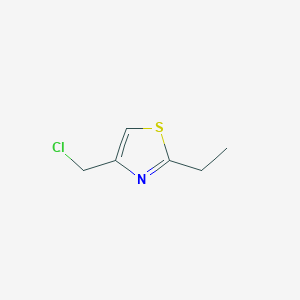
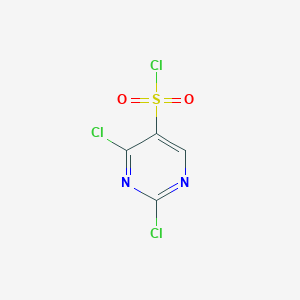
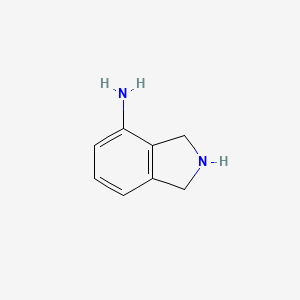

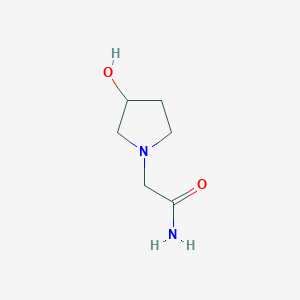
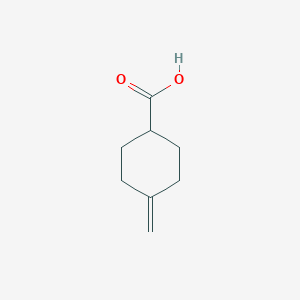
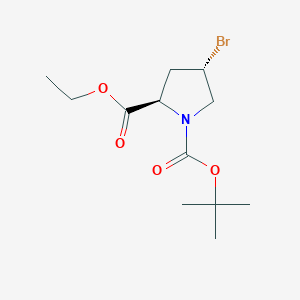
![1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
